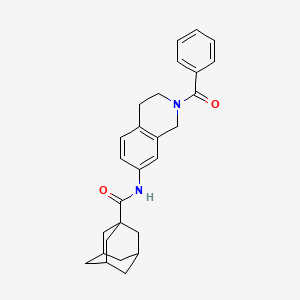

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)adamantane-1-carboxamide

Beschreibung

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)adamantane-1-carboxamide is a synthetic small molecule characterized by a hybrid structure combining an adamantane carboxamide moiety with a 1,2,3,4-tetrahydroisoquinolin scaffold substituted at the 2-position with a benzoyl group. Adamantane derivatives are known for their lipophilicity and metabolic stability, while tetrahydroisoquinolines are privileged structures in medicinal chemistry, often associated with central nervous system (CNS) activity or enzyme inhibition.

Eigenschaften

IUPAC Name |

N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)adamantane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N2O2/c30-25(22-4-2-1-3-5-22)29-9-8-21-6-7-24(13-23(21)17-29)28-26(31)27-14-18-10-19(15-27)12-20(11-18)16-27/h1-7,13,18-20H,8-12,14-17H2,(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAVLFKFKLNWRGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)NC(=O)C34CC5CC(C3)CC(C5)C4)C(=O)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Biologische Aktivität

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)adamantane-1-carboxamide is a synthetic compound derived from the isoquinoline family. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)adamantane-1-carboxamide is , with a molecular weight of approximately 364.48 g/mol. The compound features a unique adamantane moiety that contributes to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It has been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), leading to anti-inflammatory effects.

- Neuroprotective Effects : The compound exhibits neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial effects against various pathogens.

Biological Activity Overview

The following table summarizes the biological activities associated with N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)adamantane-1-carboxamide:

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of the compound in a murine model of inflammation. Results showed significant reduction in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent.

Case Study 2: Neuroprotection

In vitro studies using neuroblastoma cell lines demonstrated that treatment with N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)adamantane-1-carboxamide resulted in decreased levels of reactive oxygen species (ROS), suggesting its role in protecting against oxidative damage.

Case Study 3: Antimicrobial Efficacy

A series of antimicrobial assays revealed that the compound exhibited notable activity against Staphylococcus aureus and Candida albicans. Further optimization of the structure may enhance its efficacy against these pathogens.

Comparative Analysis with Related Compounds

To understand the unique biological profile of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)adamantane-1-carboxamide, it is beneficial to compare it with other isoquinoline derivatives:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| N-(2-benzoyl-1,2,3,4-tetrahydroisoquinoline) | Moderate antimicrobial | Lacks adamantane moiety; lower potency |

| 1-Benzyl-1,2,3,4-tetrahydroisoquinoline | Neuroprotective; mild anti-inflammatory | Similar structure but different activity profile |

| N-(2-benzoyl-3-fluoroisoquinoline) | Anticancer | Fluorine substitution enhances activity |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key differences between the target compound and its analogs:

Key Observations:

Substituent Effects: The benzoyl group in the target compound enhances aromaticity and hydrophobicity compared to the thiophene-2-carbonyl analog, which introduces sulfur-mediated polar interactions .

Molecular Weight :

Pharmacological Implications (Inferred)

- Target Compound: The hybrid adamantane-tetrahydroisoquinolin structure may target enzymes or receptors in the CNS or viral proteins (e.g., influenza M2 proton channels). The benzoyl group could stabilize π-π stacking with aromatic residues in binding pockets.

- 4-Ethoxyphenyl Derivative: Simpler structure suggests broader applications but reduced capacity for complex target engagement compared to tetrahydroisoquinolin-containing analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.